

Technical Guide: (E)-1-Chloro-2-iodoethene

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: (E)-1-chloro-2-iodoethene

CAS No.: 28540-81-0

Cat. No.: B6599464

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CAS No. 28540-81-0[1]

Executive Summary

(E)-1-chloro-2-iodoethene (also known as trans-1-chloro-2-iodoethylene) is a bifunctional halogenated alkene used primarily as a stereodefined building block in the synthesis of complex polyenes, pharmaceuticals, and materials (e.g., liquid crystals).[1] Its value lies in the distinct reactivity differential between the C–I and C–Cl bonds.[1] This "chemical orthogonality" allows researchers to perform sequential, site-selective cross-coupling reactions—typically engaging the more reactive iodide first, followed by the chloride—preserving the trans (E) geometry throughout the synthetic sequence.[1]

Chemical Identity & Physical Properties

Parameter	Technical Specification
CAS Number	28540-81-0 (Specific to (E)-isomer)
IUPAC Name	(E)-1-chloro-2-iodoethene
Synonyms	trans-1-chloro-2-iodoethylene; trans-chloroiodoethene
Molecular Formula	C ₂ H ₂ ClI
Molecular Weight	188.39 g/mol
Appearance	Colorless to light yellow oil (Light Sensitive)
Solubility	Soluble in organic solvents (CH ₂ Cl ₂ , Et ₂ O, THF); Insoluble in water
Stability	Unstable to light and heat; prone to isomerization or iodine liberation.[2] Store at -20°C in the dark.



Critical Note on CAS Numbers:

- 28540-81-0: Specifically refers to the (E)-isomer.
- 624-70-4: Refers to the saturated analog, 1-chloro-2-iodoethane. Do not confuse these two during procurement.

Synthetic Pathway: Stereoselective Iodochlorination[1]

The industrial and laboratory standard for synthesizing **(E)-1-chloro-2-iodoethene** is the electrophilic addition of Iodine Monochloride (ICl) to Acetylene.

Mechanism of Stereoselection

The reaction proceeds via an electrophilic addition mechanism.^[1] The iodine atom (electrophilic) attacks the π -system of the acetylene to form a cyclic iodonium ion intermediate.^[1] The chloride ion (nucleophilic) then attacks from the opposite face (anti-attack) to open the ring.^[1]^[3] This anti-addition mechanism strictly enforces the (E)-geometry (trans) in the final product.^[1]

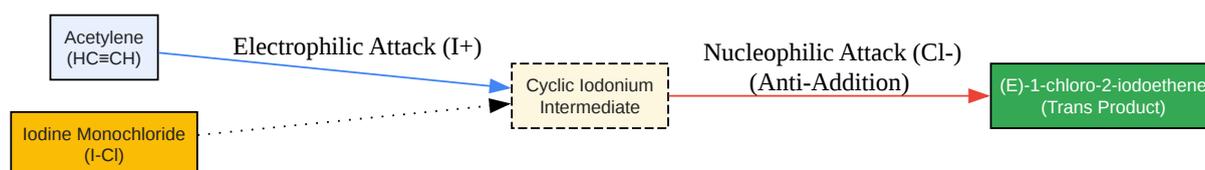


Figure 1: Stereoselective Synthesis via Anti-Addition of ICl

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Experimental Protocol: Synthesis from Acetylene

Note: This reaction involves hazardous gases and corrosive reagents.^[1] Perform in a well-ventilated fume hood.

- Reagent Preparation: Prepare a 1.0 M solution of Iodine Monochloride (ICl) in anhydrous dichloromethane (CH₂Cl₂).
- Reaction Setup: Cool the ICl solution to 0°C under an inert atmosphere (Nitrogen or Argon).
- Addition: Bubble Acetylene gas (dried through a CaCl₂ trap) slowly through the stirred solution. Control the rate to maintain temperature < 5°C.
- Monitoring: Monitor the consumption of ICl by the disappearance of the deep red/brown color (transitioning to pale yellow).
- Quench & Workup:
 - Wash the reaction mixture with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove unreacted iodine/ICl.^[1]

- Wash with brine, dry over anhydrous MgSO_4 , and filter.[1]
- Purification: Concentrate carefully (product is volatile). Purify via vacuum distillation or flash chromatography (silica gel, pentane) if necessary.[1]
- Yield: Typically 85-95% yield of the (E)-isomer.[1]

Reactivity Profile & Applications

(E)-1-chloro-2-iodoethene is a "linchpin" reagent.[1] Its utility is defined by the bond dissociation energy difference between C–I (~57 kcal/mol) and C–Cl (~80 kcal/mol).[1] This allows for Iterative Cross-Coupling (ICC).[1][4]

Sequential Functionalization Workflow

- Site A (C–I Bond): Under mild Pd-catalyzed conditions (e.g., room temperature Sonogashira or Suzuki coupling), the oxidative addition occurs exclusively at the C–I bond.[1] The C–Cl bond remains intact.[1]
- Intermediate: The result is an (E)-1-chloro-alkene.[1]
- Site B (C–Cl Bond): The remaining chloride can be activated using more forcing conditions (higher temperature, bulky phosphine ligands like S-Phos or X-Phos) or nickel catalysis to install a second substituent.[1]

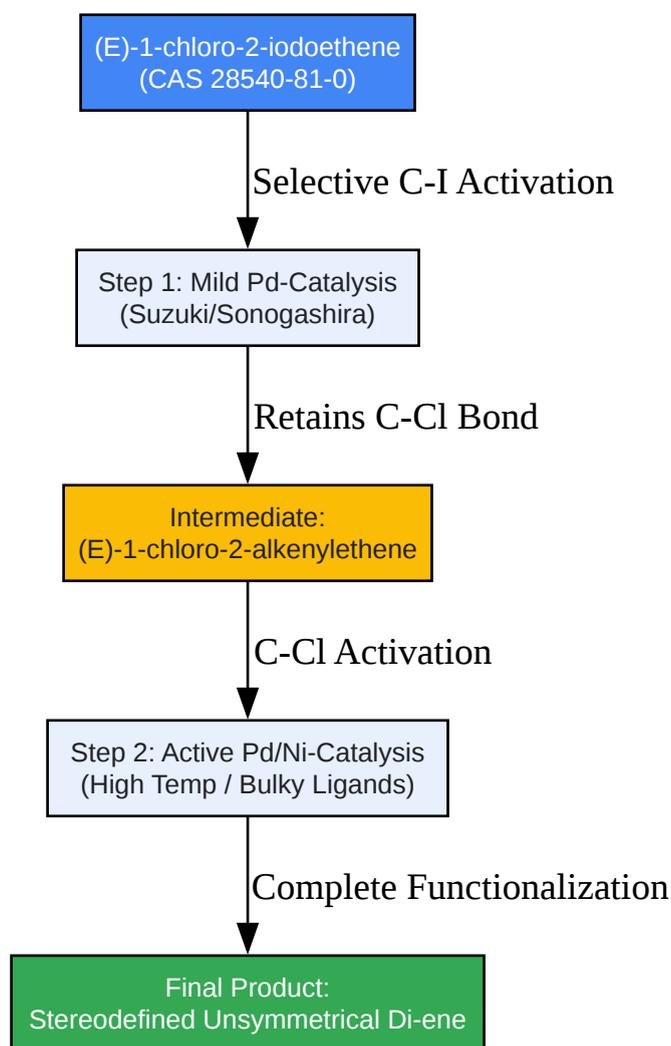


Figure 2: Sequential Site-Selective Cross-Coupling Workflow

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Case Study: Synthesis of Carotenoids (e.g., Astaxanthin)

Researchers utilize this linchpin to build polyene chains.[1] By coupling a vinyl boronate to the iodide side, and subsequently coupling the chloride side to another vinyl metal species, the conjugated system is extended by two carbons with precise stereocontrol.[1]

Safety & Handling

- Hazards: The compound is an alkylating agent.[1] It is expected to be a skin irritant, lachrymator, and potentially vesicant.[1]

- Storage: Light Sensitive. Photolytic cleavage of the C–I bond produces iodine radicals, leading to isomerization to the (Z)-isomer or decomposition.[1] Store in amber vials under inert gas at -20°C. Stabilizers (e.g., copper turnings) are often added to commercial preparations of the saturated analog and may be beneficial here.[1]
- Disposal: Dispose of as halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

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